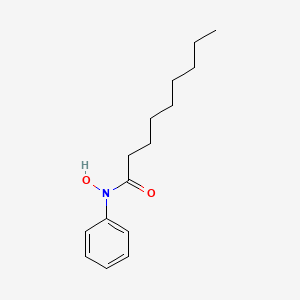
N-Hydroxy-N-phenylnonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-phenylnonanamide: is an organic compound belonging to the class of amides It features a hydroxyl group (-OH) attached to the nitrogen atom of the amide, and a phenyl group attached to the nitrogen atom as well
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: One common method to synthesize amides, including N-Hydroxy-N-phenylnonanamide, is by reacting carboxylic acids with amines.
From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
One-Pot Synthesis: A convenient one-pot synthesis method involves the use of dehydrative condensation mediated by triphenylphosphine (Ph₃P) and iodine (I₂) to form N-substituted amidoximes.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Hydroxy-N-phenylnonanamide can undergo oxidation reactions, where the hydroxyl group may be oxidized to form various products.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.
Substitution: The phenyl group attached to the nitrogen can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: N-Phenylalkanamides.
Reduction Products: N-Phenylamines.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: N-Hydroxy-N-phenylnonanamide can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure allows it to be a candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-phenylnonanamide involves its interaction with molecular targets, such as enzymes. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparación Con Compuestos Similares
N-Hydroxy-N-phenyloctandiamide: Similar in structure but with a shorter carbon chain.
N-Hydroxy-N-phenylacetamide: Similar but with an acetyl group instead of a nonanoyl group.
Uniqueness: N-Hydroxy-N-phenylnonanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from shorter-chain analogs and potentially more versatile in various applications .
Propiedades
Número CAS |
125342-58-7 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-hydroxy-N-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,18H,2-6,10,13H2,1H3 |
Clave InChI |
YJUGYKBPHGKCRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


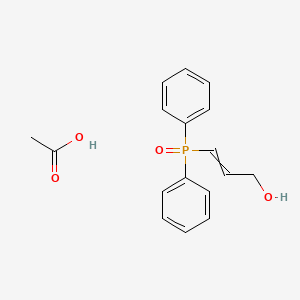
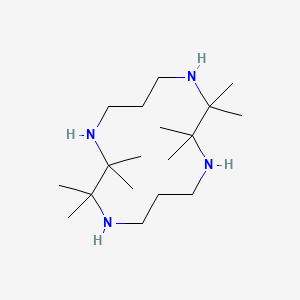
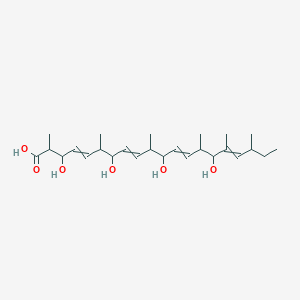
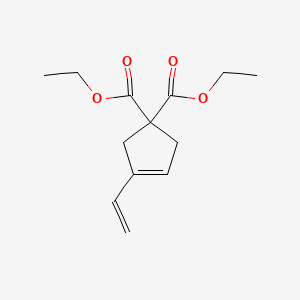
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)


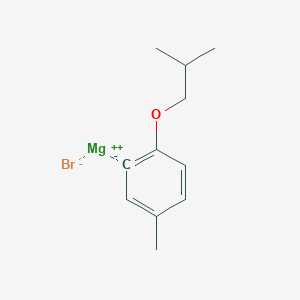
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
